molecular formula C9H10N4O B2959790 1-(4-ethoxyphenyl)-1H-tetrazole CAS No. 157124-43-1

1-(4-ethoxyphenyl)-1H-tetrazole

Cat. No. B2959790
CAS RN: 157124-43-1
M. Wt: 190.206
InChI Key: WEQJMUDQTPVCMT-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-1H-tetrazole (EPT) is a heterocyclic compound that is widely used in the chemical and pharmaceutical industries due to its unique properties. It is a versatile compound that has a wide range of applications, from drug synthesis to laboratory experiments. EPT is an important reagent in organic synthesis, and has been used extensively in the synthesis of many pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs. In addition, EPT has been studied extensively for its biochemical and physiological effects, which are thought to be beneficial for lab experiments.

Scientific Research Applications

Synthesis and Structure Analysis

  • Synthesis and Structural Characterization : Phenyl tetrazoles, including derivatives similar to 1-(4-ethoxyphenyl)-1H-tetrazole, have been synthesized and characterized through various spectroscopic methods. Studies include thermal decomposition analysis and molecular structure determination using X-ray diffraction. These compounds, including this compound, show exothermic decomposition, with the tetrazole ring breaking down at high temperatures (Yılmaz et al., 2015).

  • Geometric Features and Molecular Interactions : Research on derivatives of this compound indicates unique geometric features and intermolecular interactions. These features facilitate the formation of conjugated systems and influence molecular packing in crystals (Lyakhov et al., 2008).

Chemical Behavior and Interactions

  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the orientation and interactions of tetrazole derivatives within enzyme active sites. This research is critical for understanding the potential biological activities of these compounds (Al-Hourani et al., 2015).

  • Use in Corrosion Inhibition : Tetrazole derivatives, including this compound, have been investigated for their inhibitory action against corrosion of metals in acidic solutions. These compounds are known to adsorb onto metal surfaces, thereby hindering acid attack (Ehsani et al., 2014).

Material Science and Nanotechnology

  • Catalytic Applications : Tetrazole compounds have been used as ligands in catalytic reactions, such as the Pd(II) catalyzed Heck reaction. This indicates their potential utility in organic synthesis and material science (Gupta et al., 2004).

properties

IUPAC Name

1-(4-ethoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-2-14-9-5-3-8(4-6-9)13-7-10-11-12-13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQJMUDQTPVCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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